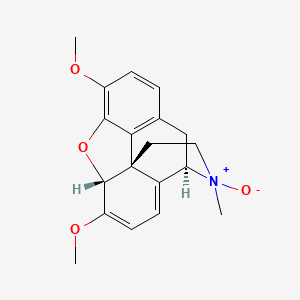
1-Tetradecanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tetradecanesulfonic acid is an organic compound with the molecular formula C14H30O3S. It is a sulfonic acid derivative of tetradecane, characterized by a long hydrocarbon chain and a sulfonic acid group at the terminal position. This compound is known for its surfactant properties and is used in various industrial and research applications .
Preparation Methods
1-Tetradecanesulfonic acid can be synthesized through several methods. One common synthetic route involves the sulfonation of tetradecane. This process typically uses sulfur trioxide or chlorosulfonic acid as the sulfonating agents. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonic acid group at the terminal position of the hydrocarbon chain .
In industrial production, the process may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The reaction mixture is then neutralized and purified to obtain the final product .
Chemical Reactions Analysis
1-Tetradecanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: The compound can be reduced to form the corresponding sulfinate.
Substitution: The sulfonic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Tetradecanesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes, including chromatography and catalysis.
Biology: The compound is used in the study of membrane proteins and lipid bilayers due to its surfactant properties.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 1-Tetradecanesulfonic acid is primarily related to its surfactant properties. The long hydrocarbon chain interacts with hydrophobic surfaces, while the sulfonic acid group interacts with hydrophilic surfaces. This dual interaction allows the compound to reduce surface tension and stabilize emulsions. In biological systems, it can interact with lipid bilayers and proteins, affecting their structure and function .
Comparison with Similar Compounds
1-Tetradecanesulfonic acid can be compared with other sulfonic acids with different chain lengths, such as:
1-Decanesulfonic acid: Shorter chain length, different surfactant properties.
1-Hexadecanesulfonic acid: Longer chain length, higher hydrophobicity.
1-Octanesulfonic acid: Intermediate chain length, different balance of hydrophobic and hydrophilic interactions.
The uniqueness of this compound lies in its specific chain length, which provides a balance of hydrophobic and hydrophilic properties suitable for various applications.
Properties
CAS No. |
7314-37-6 |
|---|---|
Molecular Formula |
C14H30O3S |
Molecular Weight |
278.45 g/mol |
IUPAC Name |
tetradecane-1-sulfonic acid |
InChI |
InChI=1S/C14H30O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18(15,16)17/h2-14H2,1H3,(H,15,16,17) |
InChI Key |
MYOWBHNETUSQPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-3-[(2S,6R,8S,11S)-2-[(E,2R)-4-[(2S,2'R,4R,4aS,6R,8aR)-4-hydroxy-2-[(1S,3S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoic acid](/img/structure/B13411099.png)

![1-ethyl-5-fluoro-2-methyl-1H-benzo[d]imidazol-6-amine](/img/structure/B13411124.png)

![(2R,3S,7R,8R,8aS)-6'-formyl-2,3,4'-trihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-carboxylic acid](/img/structure/B13411129.png)
![3-Hydroxy-4-[methyl(nitroso)amino]butanoic acid](/img/structure/B13411137.png)





![2,2-dimethylpropanoyloxymethyl (6S,7S)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-3-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate;hydrochloride](/img/structure/B13411176.png)

![N-{5-[Methoxy(phenyl)acetyl]octahydropyrrolo[3,4-c]pyrazol-3-yl}-4-(4-methylpiperazin-1-yl)benzamide](/img/structure/B13411185.png)
